N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide
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Overview
Description
This compound belongs to a class of organic compounds featuring a spiro configuration, integrating a benzamide moiety with a dioxaspiro[4.5]decane structure. Such compounds often exhibit interesting biological activities and are studied for their potential in various applications outside the scope of this summary.
Synthesis Analysis
The synthesis of compounds related to "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide" typically involves multi-step organic reactions, such as the Mannich reaction, which combines ketones or aldehydes with amines and formaldehyde in alcohol to produce compounds with potential growth-regulating activity (Sharifkanov et al., 2001). Additionally, complex syntheses involving palladium-catalyzed aminocarbonylation have been developed to obtain structurally related acrylamides, indicating the chemical versatility of these compounds (Farkas, Petz, & Kollár, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR, alongside X-ray crystallography, revealing intricate details about their stereochemistry and electronic properties. For instance, studies on similar spirocyclic compounds provide insights into their conformations and the effects of substituents on their overall molecular architecture (Canpolat & Kaya, 2004).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Vic-Dioximes
Compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, such as vic-dioxime ligands, have been synthesized and characterized. These ligands coordinate through nitrogen atoms and have applications in forming metal complexes (Canpolat & Kaya, 2004).
1,4-Dioxaspiro[4.5]decan-8-one as a Synthetic Intermediate
This compound, closely related to this compound, serves as a useful bifunctional synthetic intermediate in organic chemistry, used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Medicinal Chemistry Applications
Antiviral Evaluation
Derivatives of the compound, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, exhibit antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
5-HT1A Receptor Agonists
1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound with structural similarities, has been identified as a potent 5-HT1A receptor agonist. This has implications in developing new strategies for pain control and potentially in neuroprotective activity (Franchini et al., 2017).
Material Science and Other Applications
Growth-Regulating Activity
Certain derivatives of the compound demonstrate growth-regulating activities, which could have applications in agriculture and plant biology (Sharifkanov et al., 2001).
Phase Equilibria in Sustainable Solvents
Research on the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents provides insights into its potential applications in alternative reaction designs, such as telomerization and extraction/separation processes (Melo et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-21-15-8-6-7-14(16(15)22-2)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXYYLHVBPRQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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